molecular formula C18H15NO7 B11041975 4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid

4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid

Cat. No.: B11041975
M. Wt: 357.3 g/mol
InChI Key: LNWJJTZAJNDDPU-UHFFFAOYSA-N
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Description

4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid is a complex organic compound with a unique structure that combines a pyranopyridine core with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid typically involves multi-step organic reactions. One common method involves the reaction of benzoic acid with 3-pyridinecarboxaldehyde under acidic conditions to form the desired product . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-nitropyridin-2-yl)benzoic acid
  • 3-pyridin-2-ylbenzoic acid
  • 3-pyridin-3-ylbenzoic acid
  • 4-(5-nitropyridin-2-yl)benzoic acid
  • 3-(pyridin-4-yl)benzaldehyde

Uniqueness

4-[8-(ethoxycarbonyl)-2,5-dioxo-3,4,5,6-tetrahydro-2H-pyrano[3,2-c]pyridin-4-yl]benzoic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyranopyridine core with a benzoic acid moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C18H15NO7

Molecular Weight

357.3 g/mol

IUPAC Name

4-(8-ethoxycarbonyl-2,5-dioxo-4,6-dihydro-3H-pyrano[3,2-c]pyridin-4-yl)benzoic acid

InChI

InChI=1S/C18H15NO7/c1-2-25-18(24)12-8-19-16(21)14-11(7-13(20)26-15(12)14)9-3-5-10(6-4-9)17(22)23/h3-6,8,11H,2,7H2,1H3,(H,19,21)(H,22,23)

InChI Key

LNWJJTZAJNDDPU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)C2=C1OC(=O)CC2C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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